molecular formula C16H15N3OS B2379222 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 76659-61-5

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2379222
CAS No.: 76659-61-5
M. Wt: 297.38
InChI Key: XKRZKPKIARXFOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-phenyl-4H-[1,2,4]triazole-3-thiol with m-tolyloxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRZKPKIARXFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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